

An In-depth Technical Guide to the Physicochemical Properties of **tert-Butyl Phenylcarbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl Phenylcarbamate*

Cat. No.: B140978

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **tert-Butyl Phenylcarbamate**, a key intermediate in organic synthesis and drug development. This document details experimental protocols for its synthesis, purification, and the determination of its fundamental characteristics. All quantitative data is presented in easily digestible tables, and key processes are visualized using logical diagrams.

Core Physicochemical Properties

tert-Butyl Phenylcarbamate, also known as N-Boc-aniline, is a white to pale brown solid organic compound.^[1] Its molecular structure consists of a phenyl group attached to a carbamate functional group, which is further substituted with a tert-butyl group. This structure imparts specific solubility and reactivity characteristics that are crucial for its applications.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **tert-Butyl Phenylcarbamate**.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[2]
Molecular Weight	193.24 g/mol	[2]
Melting Point	133-137 °C (lit.)	[1]
Boiling Point	235.3 ± 9.0 °C (Predicted)	[1]
Density	1.082 ± 0.06 g/cm ³ (Predicted)	[1]
Appearance	White to pale brown solid	[1]

Calculated Property	Value	Reference
pKa	13.86 ± 0.70 (Predicted)	[1]
LogP	3.0336	[2]
Topological Polar Surface Area (TPSA)	38.33 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	1	[2]

Solubility	Observation	Reference
DMSO	Slightly Soluble	[1]
Methanol	Slightly Soluble	[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **tert-Butyl Phenylcarbamate** are provided below. These protocols are based on established organic chemistry techniques.

Synthesis of tert-Butyl Phenylcarbamate

This protocol describes a common method for the synthesis of **tert-Butyl Phenylcarbamate** from aniline and di-tert-butyl dicarbonate (Boc anhydride).

Materials:

- Aniline
- Di-tert-butyl dicarbonate (Boc₂O)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous THF.
- To this solution, add di-tert-butyl dicarbonate (1.1 equivalents).
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

Materials:

- Crude **tert-Butyl Phenylcarbamate**
- Hexane or a mixture of hexane and ethyl acetate
- Erlenmeyer flask
- Hot plate
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Transfer the crude **tert-Butyl Phenylcarbamate** to an Erlenmeyer flask.
- Add a minimal amount of a suitable solvent system (e.g., hot hexane or a hot mixture of hexane and ethyl acetate) to dissolve the solid completely.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- For complete crystallization, the flask can be placed in an ice bath.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.

- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.

Determination of Melting Point

Materials:

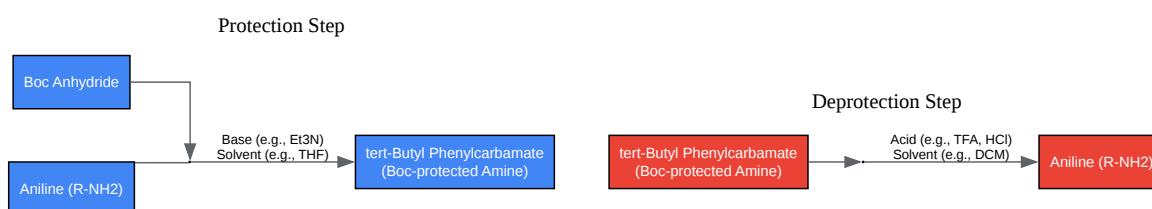
- Purified **tert-Butyl Phenylcarbamate**
- Capillary tubes (sealed at one end)
- Melting point apparatus

Procedure:

- Finely powder a small amount of the purified **tert-Butyl Phenylcarbamate**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.
- Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.

Spectroscopic Data

The structure of **tert-Butyl Phenylcarbamate** can be confirmed using various spectroscopic techniques.

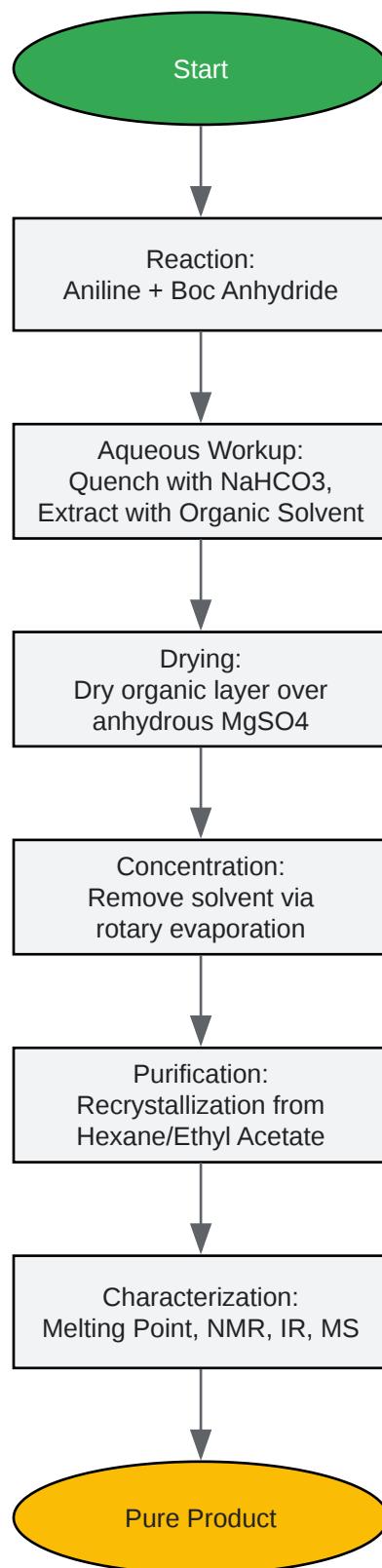

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will typically show a singlet for the nine equivalent protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as a multiplet in the region of 7.0-7.5 ppm, and the N-H proton will be a broad singlet.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic peaks include the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons of the tert-butyl group around 28 ppm, and the aromatic carbons in the 118-140 ppm region. The carbonyl carbon of the carbamate will appear around 153 ppm.
- IR (Infrared) Spectroscopy: Key absorption bands include a strong C=O stretching vibration for the carbamate group around $1700\text{-}1730\text{ cm}^{-1}$, an N-H stretching vibration around $3300\text{-}3400\text{ cm}^{-1}$, and C-H stretching vibrations for the aromatic and aliphatic groups.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) at $\text{m/z} = 193$. The fragmentation pattern may include a significant peak at $\text{m/z} = 137$ corresponding to the loss of the tert-butyl group, and a peak at $\text{m/z} = 93$ corresponding to the aniline fragment.

Visualizations

Use as a Protecting Group

tert-Butyl Phenylcarbamate is widely used as a protecting group for the amine functionality in organic synthesis. The tert-butoxycarbonyl (Boc) group is stable under many reaction conditions but can be easily removed under acidic conditions. The following diagram illustrates the protection of an amine and the subsequent deprotection.



[Click to download full resolution via product page](#)

Protection and deprotection of an amine using the Boc group.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the logical flow of the synthesis and purification of **tert-Butyl Phenylcarbamate**.

[Click to download full resolution via product page](#)

Workflow for the synthesis and purification of **tert-Butyl Phenylcarbamate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl Phenylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140978#physicochemical-properties-of-tert-butyl-phenylcarbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

